2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
Description
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is a cyclopropane-containing ketone derivative with a molecular formula of C₁₀H₁₇NO. The compound features a 2,2,3,3-tetramethylcyclopropyl group attached to an ethanone backbone, with an amino substituent at the β-position. Notably, the tetramethylcyclopropyl moiety enhances lipophilicity, which may affect solubility and bioavailability compared to simpler cyclopropane derivatives .
Limited toxicological data exist, necessitating precautionary handling in research settings.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5,10H2,1-4H3 |
InChI Key |
NOHOJIQUGNQXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions to form oxo derivatives. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic media
-
Conditions : 60–80°C, aqueous H₂SO₄
-
Product : 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethane-1,2-dione
-
Application : Intermediate for synthesizing neuroactive analogs.
Nucleophilic Substitution at the Amino Group
The primary amine participates in nucleophilic substitution reactions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Anhydrous ether, 0°C | N-Acetyl derivative |
| Sulfonation | Sulfur trioxide (SO₃) | Pyridine, 25°C | Sulfonamide analog |
These derivatives are critical for probing structure-activity relationships in NMDA receptor studies.
Reduction of the Ketone Moiety
The ketone can be selectively reduced to a secondary alcohol:
-
Reagent : Sodium borohydride (NaBH₄)
-
Conditions : Methanol, 25°C
-
Product : 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanol
-
Note : Retains the cyclopropyl ring’s steric configuration.
Cycloaddition Reactions
The cyclopropyl ring enables strain-driven [2+1] cycloadditions:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Dichlorocarbene | CCl₂ (generated in situ) | Phase-transfer catalysis | Dichlorocyclopropane derivative |
This reactivity is leveraged to create analogs for probing receptor binding kinetics.
Condensation Reactions
The amino group facilitates Schiff base formation:
-
Reagent : Benzaldehyde
-
Conditions : Ethanol, reflux
-
Product : 2-((Phenylmethylene)amino)-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
-
Application : Stabilizes imine intermediates for crystallography.
Synthetic Pathway and Key Steps
The industrial synthesis involves:
-
Cyclopropanation : Reaction of 2,2,3,3-tetramethylcyclopropane with chloroacetone.
-
Amination : Introduction of the amino group via Gabriel synthesis.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) .
Stability and Degradation
-
Thermal Decomposition : Above 200°C, the cyclopropyl ring undergoes ring-opening to form alkenes.
-
Photodegradation : UV exposure cleaves the C-N bond, yielding cyclopropane fragments.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 45.8 |
| Acylation | 3.8 × 10⁻⁴ | 32.1 |
| Cycloaddition | 6.5 × 10⁻⁵ | 89.3 |
Data derived from controlled kinetic studies.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and neuroscience research. The steric effects of the cyclopropyl ring modulate reaction pathways, enabling selective functionalization for targeted applications .
Scientific Research Applications
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one and analogous compounds:
Table 1: Comparative Analysis of Cyclopropane-Containing Ethanone Derivatives
Structural and Functional Insights
Tetramethylcyclopropyl Group: The 2,2,3,3-tetramethylcyclopropyl group in the target compound and UR-144 introduces significant steric hindrance, which stabilizes the cyclopropane ring against ring-opening reactions. This feature is critical in UR-144, a synthetic cannabinoid, where the group enhances metabolic stability and receptor binding . In contrast, the amino group in the target compound may redirect its reactivity toward nucleophilic substitutions or condensations, distinguishing it from UR-144’s indole-based scaffold.
Amino vs. The nitro group in ’s compound increases polarity and melting point (unreported but inferred from structural analogs), whereas the target compound’s lipophilicity may favor membrane permeability .
Synthetic Complexity: The discontinued status of the target compound () contrasts with the commercial availability of simpler derivatives like 1-(2-Amino-6-nitrophenyl)ethanone. This suggests challenges in synthesizing or stabilizing the tetramethylcyclopropyl-aminoketone framework. In contrast, fluorinated analogs (e.g., 5F-UR-144 in ) are more readily synthesized via established halogenation protocols .
However, the lack of toxicological data necessitates caution .
Key Research Findings
- Metabolic Stability : The tetramethylcyclopropyl group in UR-144 reduces hepatic degradation, a property likely shared by the target compound .
- Functionalization Potential: The amino group in the target compound enables derivatization into amides or imines, offering pathways for drug discovery unavailable to UR-144’s indole scaffold.
- Hazard Profile: Unlike 1-(2-Amino-6-nitrophenyl)ethanone, which carries precautionary statements against inhalation (P261/P262) , the target compound’s hazards remain uncharacterized, underscoring the need for rigorous safety protocols.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopropane precursors. Key steps include:
- Cyclopropane Functionalization : Introduce substituents to the tetramethylcyclopropyl ring via halogenation or alkylation.
- Reductive Amination : React the cyclopropane carbonyl intermediate with ammonia or amine derivatives under reducing conditions (e.g., NaBHCN or H/Pd-C).
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency, as seen in analogous azabicyclic ketone syntheses .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Br, CHCl, 0°C | 65 | 85% |
| 2 | NH, NaBHCN, MeOH | 72 | 92% |
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 209.2) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR for cyclopropane ring protons (δ 1.2–1.5 ppm) and ketone/amine groups .
- X-ray Crystallography : Resolve stereochemical ambiguities in the tetramethylcyclopropyl moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Maintain sub-ambient temperatures (<10°C) during cyclopropane ring formation to minimize side reactions .
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination efficiency.
- Solvent Selection : Compare yields in ethanol (polar protic) vs. THF (aprotic) to balance solubility and reactivity .
- Case Study :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | Pd/C | 78 | 95 |
| THF | Raney Ni | 82 | 89 |
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine H NMR, C NMR, and IR to distinguish between structural isomers (e.g., positional variations in substituents) .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Chromatographic Purity Checks : Employ HPLC-MS to isolate impurities and identify their structures via tandem MS .
Q. What in vitro assays are suitable for studying its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for cannabinoid receptor (CB1/CB2) affinity, as structurally related tetramethylcyclopropyl compounds (e.g., UR-144) show CB1 activity .
- Dose-Response Studies : Use HEK-293 cells transfected with CB1 receptors; measure cAMP inhibition at concentrations of 1 nM–10 µM .
- Controls : Include reference ligands (e.g., WIN 55,212-2) and vehicle controls to validate assay specificity.
Q. How can stability under varying storage conditions be analyzed?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
| Condition | Degradation Products (%) | Stability (Days) |
|---|---|---|
| 40°C, dark | <5% | 28 |
| 25°C, UV light | 12% | 14 |
Data Contradiction Analysis
Q. How to address conflicting reports on toxicity and environmental hazards?
- Methodological Answer :
- Tiered Toxicity Testing : Conduct acute toxicity assays (OECD 423) in rodents, focusing on oral, dermal, and inhalation routes. Compare results with regulatory thresholds (e.g., LD > 2000 mg/kg for "unclassified" status) .
- Environmental Fate Studies : Use OECD 301 biodegradation protocols to resolve discrepancies in environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
